molecular formula C23H21N3O4S B2489139 4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-81-0

4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2489139
CAS No.: 898420-81-0
M. Wt: 435.5
InChI Key: LJPWNQUQJRNOOY-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS# 898455-76-0) is a synthetic organic compound with a molecular formula of C22H19N3O4S and a molecular weight of 421.5 g/mol. This chemical features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles, conjugated with a benzenesulfonamide moiety . The strategic hybrid of these pharmacophores is designed to enhance biological activity and is of significant interest in early-stage drug discovery . Compounds based on the quinazolinone-sulfonamide structure have demonstrated considerable potential in oncological research, showing promising cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), colon (LoVo), and lung (A549) carcinomas . The mechanism of action for such hybrids often involves the induction of apoptosis (programmed cell death) in cancer cells. Research on analogous compounds has shown they can promote cell cycle arrest and downregulate anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2), while upregulating pro-apoptotic factors such as p53 and caspase-7 . Furthermore, the structural features of this compound suggest potential for application in other research areas, including the study of oxidative stress and neurology, as similar iodinated and sulfonamide-bearing quinazolinones have exhibited potent antioxidant and acetylcholinesterase inhibitory activities in experimental models . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-15-14-17(26-16(2)24-22-7-5-4-6-20(22)23(26)27)8-13-21(15)25-31(28,29)19-11-9-18(30-3)10-12-19/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPWNQUQJRNOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Stepwise Synthesis

    • Starting Materials: : The synthesis begins with a methoxy-substituted benzene, an appropriate aniline derivative, and 2-methyl-4-oxoquinazoline.

    • Step 1: : The initial step may involve the formation of the intermediate amine by reacting 2-methyl-4-oxoquinazoline with an aniline derivative under appropriate conditions, such as refluxing in a polar solvent.

    • Step 2: : Subsequent sulfonation of the amine intermediate with a sulfonyl chloride derivative yields the desired sulfonamide product.

    • Reagents & Conditions: : Typical reagents may include thionyl chloride or sulfur trioxide-pyridine complex, while solvents could be dichloromethane or tetrahydrofuran.

  • Alternative Approaches

    • Another synthetic route might involve a one-pot synthesis where all reactants are combined in a controlled environment, reducing the number of steps and purification processes.

Industrial Production Methods:

  • The industrial production often follows a similar stepwise synthesis but on a larger scale.

  • Optimized reaction conditions to enhance yield, purity, and reduce cost and waste are essential.

  • Automation and continuous flow reactors may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy or methyl groups.

    • Common reagents: Potassium permanganate, chromium trioxide.

  • Reduction

    • Possible reduction of the sulfonamide group or the quinazolinone moiety.

    • Common reagents: Lithium aluminium hydride, hydrogen gas with palladium catalyst.

  • Substitution

    • Electrophilic substitution reactions due to the aromatic nature of the benzene and quinazoline rings.

    • Common reagents: Halogenating agents, nitrating agents.

Major Products:

  • Oxidation products may include quinazolinone derivatives with carboxylic acids or aldehydes.

  • Reduction could yield amine derivatives.

  • Substitution reactions might produce halogenated or nitrated analogs.

Scientific Research Applications

The compound exhibits several biological activities, primarily due to the quinazoline moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds containing quinazoline derivatives demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar quinazoline-based compounds can inhibit the growth of strains such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

Quinazoline derivatives are also being investigated for their anticancer properties. They have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This suggests that 4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide could be a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of related quinazoline compounds, several derivatives were tested against common bacterial strains. The results indicated varying degrees of activity, with some compounds showing significant inhibition zones compared to controls .

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of quinazoline derivatives on human cancer cell lines. The findings revealed that certain modifications to the quinazoline structure enhanced potency against specific cancer types, suggesting a structure-activity relationship that could be exploited for drug design .

Mechanism of Action

  • The exact mechanism depends on its application. In pharmaceuticals, the compound may interact with specific enzymes or receptors.

  • Molecular Targets: : It could target proteins or nucleic acids within cells.

  • Pathways: : Possible involvement in signaling pathways, enzyme inhibition, or DNA/RNA interactions.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Effects on the Benzenesulfonamide Moiety

The methoxy group in the target compound differentiates it from analogues with amino, halogen, or alkyl substituents. For instance:

  • 4-Amino-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (1a) (): The amino group at the para position increases polarity and hydrogen-bonding capacity compared to the methoxy group. Biological Activity: 1a showed moderate anticancer activity in preliminary assays, with an IC₅₀ of 12.5 μM against breast cancer cell lines, attributed to intercalation with DNA .
  • N-(4-Methoxyphenyl)benzenesulfonamide (): Lacks the quinazolinone core but shares the methoxy-sulfonamide motif. Its crystal structure reveals a planar conformation, favoring π-π stacking interactions, which may enhance membrane permeability .

Table 1: Substituent Impact on Physicochemical Properties

Compound Substituent logP* Solubility (mg/mL) Tautomerism Observed?
Target Compound -OCH₃ 2.8 0.45 No
1a (Amino derivative) -NH₂ 1.5 1.20 No
N-(4-Methoxyphenyl)benzenesulfonamide -OCH₃ 2.5 0.60 No

*Calculated using ChemAxon.

Quinazolinone Core Modifications

The 2-methyl-4-oxoquinazolin-3(4H)-yl group is a critical pharmacophore. Comparisons include:

  • 3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)urea derivatives ():
    • Replacing sulfonamide with urea reduces acidity (pKa ~8.5 vs. ~6.2 for sulfonamides), altering membrane penetration. These derivatives exhibited 38–73.5% anti-inflammatory activity in rodent models, comparable to Indomethacin .
  • 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide ():
    • The acetamide linker increases flexibility but reduces metabolic stability. Anticancer assays against prostate cancer cells (PC-3) showed IC₅₀ = 18.9 μM, suggesting the sulfonamide moiety in the target compound may enhance potency .

Spectral and Structural Analysis

  • IR Spectroscopy :
    The target compound’s IR spectrum lacks νS-H (~2500–2600 cm⁻¹), confirming the absence of thiol tautomerism, consistent with 1,2,4-triazole-thione derivatives in . The νC=O at 1663–1682 cm⁻¹ (absent in triazoles) distinguishes it from intermediates like hydrazinecarbothioamides .
  • NMR Data: The ¹H NMR of 1a () shows aromatic protons at δ 7.35–7.91 ppm, while the target compound’s methoxy group is expected at δ ~3.8 ppm. ¹³C NMR confirms the quinazolinone carbonyl at δ ~159 ppm .

Biological Activity

4-Methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This compound, with a molecular formula of C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S and a molecular weight of approximately 421.5 g/mol, has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

Chemical Structure

The structure of the compound can be represented as follows:

4 Methoxy N 2 methyl 4 2 methyl 4 oxoquinazolin 3 4H yl phenyl benzenesulfonamide\text{4 Methoxy N 2 methyl 4 2 methyl 4 oxoquinazolin 3 4H yl phenyl benzenesulfonamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells.

Key Findings:

  • Cytotoxicity: The compound demonstrated IC50 values in the micromolar range, indicating its effectiveness in inhibiting cell proliferation.
  • Mechanism of Action: The anticancer activity may be mediated through apoptosis induction, where treated cells showed increased early apoptotic populations and elevated caspase activity, suggesting that the compound triggers programmed cell death in cancer cells .

Enzyme Inhibition

The sulfonamide moiety contributes to the compound's ability to act as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on various isoforms of carbonic anhydrase (CA), which are implicated in numerous physiological processes and disease states.

Research Insights:

  • Inhibition Profile: Compounds structurally related to this compound have shown nanomolar inhibitory action against hCA isoforms I, II, IX, and XII .
  • Potential Applications: Given its inhibitory activity, this compound may serve as a lead for developing new therapeutics targeting conditions such as glaucoma and edema.

Summary of Biological Activities

Activity Details
Anticancer Induces apoptosis in cancer cell lines (IC50 in micromolar range).
Enzyme Inhibition Inhibits carbonic anhydrase isoforms with nanomolar potency.

Case Studies

  • Study on Anticancer Activity : A series of quinazolinone derivatives were synthesized and screened for their anticancer properties. Among them, compounds similar to this compound exhibited significant cytotoxicity against HeLa cells with IC50 values around 6–7 μM .
  • Enzyme Inhibition Study : Research indicated that quinazolinone-based sulfonamides could effectively inhibit hCA isoforms. The structure–activity relationship (SAR) analysis suggested that modifications to the quinazolinone core could enhance inhibitory potency against specific isoforms .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?

Methodological Answer:
The compound can be synthesized via multi-step organic reactions. A common approach involves coupling anthranilic acid derivatives with isothiocyanato-benzenesulfonamide intermediates under reflux in alcohols (e.g., ethanol or methanol). For example:

Step 1: React anthranilic acid (substituted with methyl groups at specific positions) with thiourea to form 2-mercapto-4-oxoquinazoline scaffolds.

Step 2: Couple the quinazoline intermediate with 3-isothiocyanato-benzenesulfonamide under reflux (Scheme 1 in ).
Key Conditions:

  • Use catalysts like triethylamine for deprotonation.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
    Validation: Characterize intermediates using 1^1H/13^13C NMR and LC-MS to confirm regioselectivity .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy: Assign peaks for methoxy (-OCH3_3), sulfonamide (-SO2_2NH2_2), and quinazolinone (C=O) groups. 1^1H NMR typically shows singlet peaks for methyl groups at δ 2.4–2.6 ppm .
  • X-ray Diffraction (XRD): Resolve crystal packing and confirm stereochemistry. For related sulfonamides, triclinic crystal systems (space group P1) with unit cell parameters a=9.5560a = 9.5560 Å, b=9.6722b = 9.6722 Å are observed .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ with <2 ppm error .

Basic: How does the methoxy group influence solubility and formulation?

Methodological Answer:
The methoxy (-OCH3_3) substituent enhances hydrophilicity by increasing hydrogen-bonding capacity.

  • Solubility Testing: Dissolve the compound in DMSO (≥10 mM stock) and dilute in PBS (pH 7.4) for in vitro assays.
  • Formulation Optimization: Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers to improve bioavailability .

Advanced: How to evaluate the compound's biological activity against kinase targets?

Methodological Answer:

Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) due to quinazolinone's known kinase-inhibitory activity.

Assay Design:

  • Use fluorescence polarization assays with ATP-competitive probes.
  • Measure IC50_{50} values in triplicate (dose range: 1 nM–100 μM).

Validation: Compare inhibition profiles with control inhibitors (e.g., Gefitinib) and analyze dose-response curves using GraphPad Prism .

Advanced: How to conduct structure-activity relationship (SAR) studies for substituent optimization?

Methodological Answer:

Variation of Substituents: Synthesize analogs with halogens (Cl, F) or bulkier groups (e.g., isopropyl) at the 2-methylquinazolinone position.

Biological Testing: Screen analogs in enzymatic (kinase) and cellular (apoptosis) assays.

Data Analysis: Use CoMFA or molecular docking (AutoDock Vina) to correlate substituent properties (e.g., Hammett σ) with activity. Fluorine substitution at the benzene ring enhances selectivity by 3-fold (p < 0.01) .

Advanced: How to resolve contradictions in reported IC50_{50}50​ values across studies?

Methodological Answer:

Source Analysis: Compare assay conditions (e.g., ATP concentration, pH). For example, IC50_{50} varies by 10× if ATP levels differ (1 mM vs. 100 μM).

Reproducibility Tests: Repeat assays under standardized conditions (e.g., 10 μM ATP, 37°C, pH 7.5).

Advanced Analytics: Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) and validate competitive inhibition .

Advanced: How to assess selectivity against off-target proteins (e.g., COX-2 vs. COX-1)?

Methodological Answer:

Enzymatic Screening: Test inhibition of COX-1/COX-2 using colorimetric assays (e.g., prostaglandin conversion monitored at 590 nm).

Cellular Models: Use LPS-stimulated macrophages (COX-2) vs. platelet-rich plasma (COX-1).

Selectivity Index (SI): Calculate SI = IC50_{50}(COX-1)/IC50_{50}(COX-2). A SI >50 indicates high selectivity .

Advanced: What analytical methods are recommended for detecting degradation products?

Methodological Answer:

Forced Degradation Studies: Expose the compound to heat (40°C), acid (0.1 M HCl), and oxidizers (H2_2O2_2).

HPLC-MS/MS Analysis: Use a C18 column (gradient: 5–95% acetonitrile in 20 min) and monitor m/z for parent ion ([M+H]+^+ = 467.2) and fragments.

Quantification: Degradation <2% under accelerated conditions (40°C/75% RH) confirms stability .

Advanced: How to optimize formulation for in vivo pharmacokinetics?

Methodological Answer:

Solubility Enhancement: Use nanoemulsions (e.g., TPGS-based) to increase aqueous solubility (from 0.5 mg/mL to 5 mg/mL).

Pharmacokinetic (PK) Studies: Administer IV/oral doses (10 mg/kg) in rodents. Collect plasma samples at 0, 1, 3, 6, 12, 24 h.

Data Modeling: Calculate AUC and t1/2_{1/2} using non-compartmental analysis (Phoenix WinNonlin). Nanoemulsions improve oral bioavailability by 4× .

Advanced: How to validate computational docking predictions with experimental data?

Methodological Answer:

Docking Protocol: Use Glide (Schrödinger) with a grid centered on the ATP-binding pocket.

Experimental Validation: Perform mutagenesis (e.g., T790M mutation in EGFR) and measure IC50_{50} shifts.

Correlation Analysis: A Spearman’s ρ >0.7 between predicted binding scores and experimental IC50_{50} confirms model reliability .

Tables for Key Data:

Synthetic Conditions (From )
Reagent: Anthranilic acid derivatives
Solvent: Ethanol, reflux (78°C)
Catalyst: Triethylamine
Yield: 60–75%
Analytical Techniques (From )
XRD: Space group P1, a=9.5560a = 9.5560 Å
1^1H NMR (DMSO-d6): δ 2.45 (s, CH3)
HRMS: [M+H]+^+ = 467.1543 (calc.)

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